molecular formula C20H20N2O B14397008 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile CAS No. 89572-43-0

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

Katalognummer: B14397008
CAS-Nummer: 89572-43-0
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: UDBVOXZYGGPWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carboxamide
  • 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-methanol

Uniqueness

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

89572-43-0

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

6-(3,4-dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C20H20N2O/c1-13-8-9-16(10-14(13)2)19-11-17(15-6-4-3-5-7-15)18(12-21)20(23)22-19/h3-10,17-19H,11H2,1-2H3,(H,22,23)

InChI-Schlüssel

UDBVOXZYGGPWDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2CC(C(C(=O)N2)C#N)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.